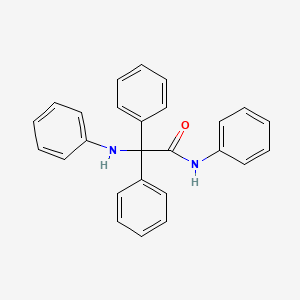![molecular formula C19H18O5 B4722947 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one](/img/structure/B4722947.png)
1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one
Übersicht
Beschreibung
1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one, also known as PMK, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. PMK is a precursor to the synthesis of MDMA, a popular recreational drug known for its euphoric effects. However,
Wissenschaftliche Forschungsanwendungen
1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one has been widely studied for its potential applications in the fields of medicine, biology, and chemistry. It has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one has also been studied for its antitumor properties, with promising results in vitro.
Wirkmechanismus
1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one's mechanism of action is not yet fully understood. However, it has been found to inhibit the activity of certain enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin levels in the brain. This increase in neurotransmitter levels can lead to feelings of euphoria and heightened mood, which is why 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one is a precursor to the synthesis of MDMA.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one in lab experiments is its relatively low cost compared to other compounds with similar properties. However, its potential for abuse and association with illegal drug manufacturing can make it difficult to obtain and regulate.
Zukünftige Richtungen
There are many potential future directions for the study of 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further research into 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one's antimicrobial and antitumor properties may lead to the development of new antibiotics and cancer treatments. Finally, the development of new synthesis methods for 1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]-2-propen-1-one may make it more accessible and cost-effective for scientific research.
Eigenschaften
IUPAC Name |
(Z)-1-(1,3-benzodioxol-5-yl)-3-[4-methoxy-3-(methoxymethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-21-11-15-9-13(4-7-17(15)22-2)3-6-16(20)14-5-8-18-19(10-14)24-12-23-18/h3-10H,11-12H2,1-2H3/b6-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXPRTOHOHDQPY-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=CC(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=C(C=CC(=C1)/C=C\C(=O)C2=CC3=C(C=C2)OCO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(5-chloro-2-methoxyphenyl)thiourea](/img/structure/B4722868.png)
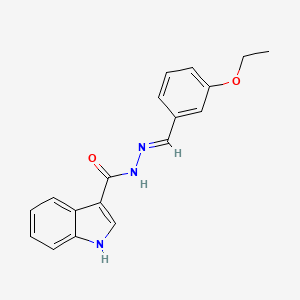
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4722875.png)
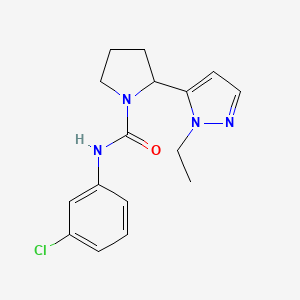
![3-{[5-(4-bromo-3-nitrobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B4722905.png)
![N-[3-(3-methylphenyl)propyl]-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4722910.png)
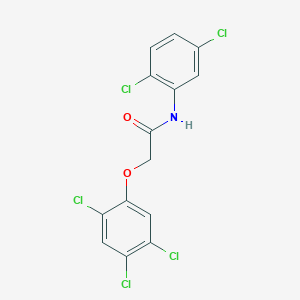
![N'-ethyl-N,N-dimethyl-6-[(2-phenoxyethyl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B4722916.png)
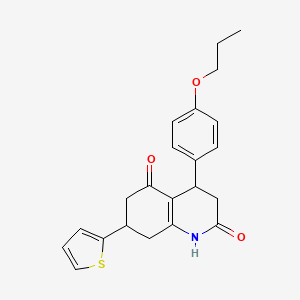
![4-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4722933.png)
![1-(2-methoxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B4722939.png)
